4-[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazine-1-carboxylic acid ethyl ester
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Overview
Description
ETHYL 4-{[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a combination of isoxazole and pyrazine rings
Preparation Methods
The synthesis of ETHYL 4-{[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyrazine moiety. Common reagents used in these reactions include dichlorophenyl derivatives, methylating agents, and ethyl esters. Industrial production methods often employ catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-{[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other isoxazole and pyrazine derivatives. Compared to these compounds, ETHYL 4-{[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19Cl2N3O4 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H19Cl2N3O4/c1-3-26-18(25)23-9-7-22(8-10-23)17(24)14-11(2)27-21-16(14)15-12(19)5-4-6-13(15)20/h4-6H,3,7-10H2,1-2H3 |
InChI Key |
XXGHEZZXXAMJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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